molecular formula C8H8O5 B15321769 4-(Methoxycarbonyl)-5-methylfuran-2-carboxylic acid

4-(Methoxycarbonyl)-5-methylfuran-2-carboxylic acid

Cat. No.: B15321769
M. Wt: 184.15 g/mol
InChI Key: HAVOWLIYILWFRJ-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)-5-methylfuran-2-carboxylic acid is an organic compound with a furan ring structure. It is characterized by the presence of a methoxycarbonyl group and a carboxylic acid group attached to the furan ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)-5-methylfuran-2-carboxylic acid typically involves the esterification of dicarboxylic acids. One common method is the reaction of a suitable furan derivative with methanol in the presence of an acid catalyst, followed by purification through recrystallization from a methanol-water solution . Another approach involves the use of Grignard reagents followed by carboxylation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)-5-methylfuran-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different functional groups onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Methoxycarbonyl)-5-methylfuran-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)-5-methylfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxycarbonyl)benzoic acid
  • 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

4-(Methoxycarbonyl)-5-methylfuran-2-carboxylic acid is unique due to its furan ring structure, which imparts distinct chemical properties compared to similar compounds with benzene or other ring structures. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

Molecular Formula

C8H8O5

Molecular Weight

184.15 g/mol

IUPAC Name

4-methoxycarbonyl-5-methylfuran-2-carboxylic acid

InChI

InChI=1S/C8H8O5/c1-4-5(8(11)12-2)3-6(13-4)7(9)10/h3H,1-2H3,(H,9,10)

InChI Key

HAVOWLIYILWFRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)C(=O)OC

Origin of Product

United States

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